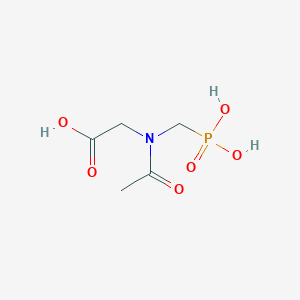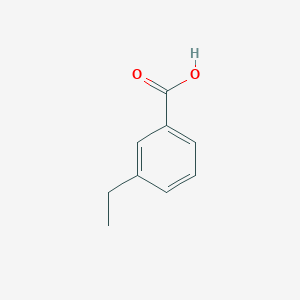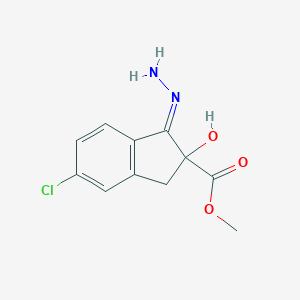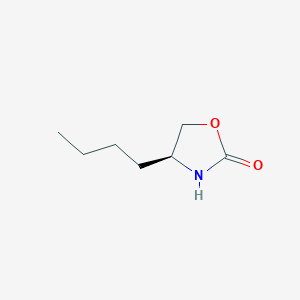![molecular formula C10H29N3O7P2 B123612 azane;[(2E)-3,7-dimethylocta-2,6-dienyl] phosphono hydrogen phosphate CAS No. 116057-55-7](/img/structure/B123612.png)
azane;[(2E)-3,7-dimethylocta-2,6-dienyl] phosphono hydrogen phosphate
Übersicht
Beschreibung
Azane;[(2E)-3,7-dimethylocta-2,6-dienyl] phosphono hydrogen phosphate is a natural product found in Homo sapiens and Mus musculus . It has a molecular formula of C10H20O7P2 and a molecular weight of 314.21 g/mol .
Molecular Structure Analysis
The compound has a complex structure with a covalent C–P bond . The InChI string isInChI=1S/C10H20O7P2/c1-9(2)5-4-6-10(3)7-8-16-19(14,15)17-18(11,12)13/h5,7H,4,6,8H2,1-3H3,(H,14,15)(H2,11,12,13) . The Canonical SMILES is CC(=CCCC(=CCOP(=O)(O)OP(=O)(O)O)C)C . Physical And Chemical Properties Analysis
The compound has a topological polar surface area of 113 Ų and a complexity of 431 . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 7 . The compound has a rotatable bond count of 8 .Wissenschaftliche Forschungsanwendungen
Cholesterol Biosynthesis
Geranyl pyrophosphate (GPP) is an intermediate in the mevalonate pathway, which is crucial for the biosynthesis of cholesterol . Cholesterol is essential for maintaining cell membrane integrity and is a precursor for the synthesis of steroid hormones, bile acids, and vitamin D.
Terpene and Terpenoid Synthesis
GPP serves as a precursor in the biosynthesis of various terpenes and terpenoids . These are a large and diverse class of naturally occurring organic compounds derived from five-carbon isoprene units. They play a significant role in traditional herbal remedies and are used in the manufacture of pharmaceuticals, perfumes, and food additives.
Prenylation of Proteins
This compound is involved in the prenylation of proteins, a post-translational modification where a lipid group is added to a protein molecule . This modification is necessary for the proper localization and function of proteins within cells and has implications in cancer research due to its role in cell growth and proliferation.
Synthetic Intermediate
Ammonium Geranyl Pyrophosphate Triammonium Salt is used as a synthetic intermediate in organic chemistry to introduce the geranyl group into molecules . This is particularly useful in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Lipid Metabolism Research
Researchers utilize GPP to study lipid metabolism, especially in the context of cardiovascular diseases . It helps in understanding the synthesis and regulation of lipids and lipoproteins, which are critical in the development of atherosclerosis and other lipid-related disorders.
Anticancer Drug Discovery
The role of GPP in the prenylation of intracellular proteins makes it a target for anticancer drug discovery . Inhibiting prenylation can disrupt the proper functioning of proteins that are essential for cancer cell survival, providing a potential therapeutic approach.
Wirkmechanismus
Target of Action
Ammonium Geranyl Pyrophosphate Triammonium Salt, also known as Geranyl pyrophosphate triammonium or azane;[(2E)-3,7-dimethylocta-2,6-dienyl] phosphono hydrogen phosphate, is an intermediate in the mevalonate pathway . It is formed from dimethylallyl pyrophosphate and isopentenyl pyrophosphate by geranyl pyrophosphate synthase . The primary targets of this compound are the enzymes involved in the biosynthesis of farnesyl pyrophosphate, geranylgeranyl pyrophosphate, cholesterol, terpenes, and terpenoids .
Mode of Action
The compound interacts with its targets by serving as a substrate for the enzymes involved in the biosynthesis of various biomolecules. It is used in the biosynthesis of farnesyl pyrophosphate, geranylgeranyl pyrophosphate, cholesterol, terpenes, and terpenoids . The interaction with these enzymes leads to the production of these biomolecules, which play crucial roles in various biological processes.
Biochemical Pathways
The compound is involved in the mevalonate pathway, which is a crucial metabolic pathway that produces isoprenoids, cholesterol, and other lipids . The downstream effects of this pathway include the production of critical biomolecules that are involved in various cellular processes, including cell growth, protein prenylation, and membrane integrity .
Result of Action
The molecular and cellular effects of the compound’s action are primarily related to its role in the biosynthesis of various biomolecules. For instance, it plays a crucial role in the production of cholesterol, a vital component of cell membranes . It is also involved in the synthesis of terpenes and terpenoids, which have diverse biological functions, including roles in cellular signaling, and as precursors to vitamins and hormones .
Eigenschaften
IUPAC Name |
azane;[(2E)-3,7-dimethylocta-2,6-dienyl] phosphono hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O7P2.3H3N/c1-9(2)5-4-6-10(3)7-8-16-19(14,15)17-18(11,12)13;;;/h5,7H,4,6,8H2,1-3H3,(H,14,15)(H2,11,12,13);3*1H3/b10-7+;;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDHQLWOKXNHSSJ-ICWQEWPPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCOP(=O)(O)OP(=O)(O)O)C)C.N.N.N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/COP(=O)(O)OP(=O)(O)O)/C)C.N.N.N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H29N3O7P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20575967 | |
| Record name | (2E)-3,7-Dimethylocta-2,6-dien-1-yl trihydrogen diphosphate--ammonia (1/3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20575967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ammonium Geranyl Pyrophosphate Triammonium Salt | |
CAS RN |
116057-55-7 | |
| Record name | (2E)-3,7-Dimethylocta-2,6-dien-1-yl trihydrogen diphosphate--ammonia (1/3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20575967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



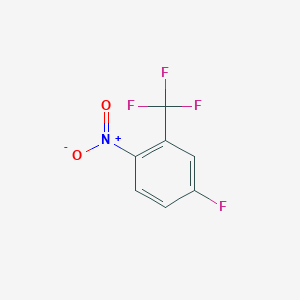
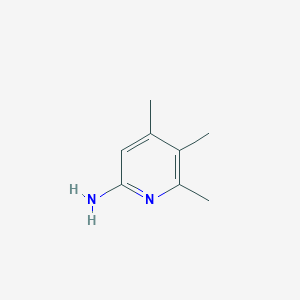
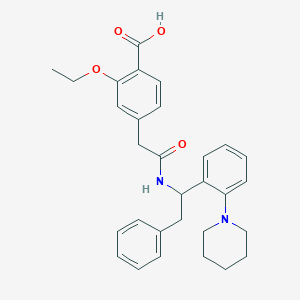
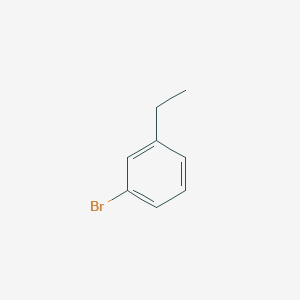
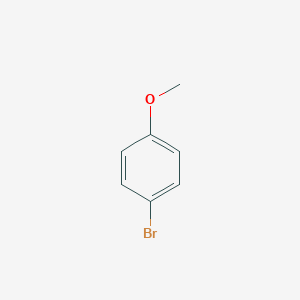
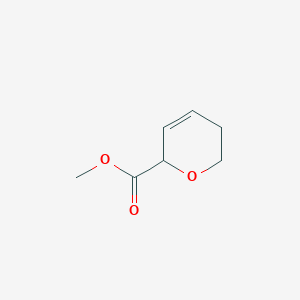
![4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-enoic Acid](/img/structure/B123552.png)
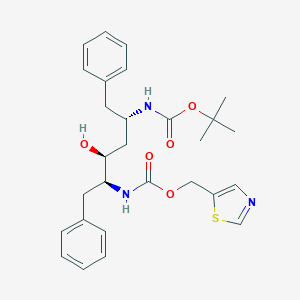
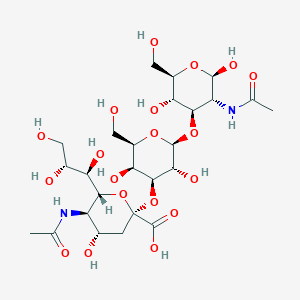
![2-ethyl-7-methyl-3H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B123562.png)
